Caffeine N-acetyl-L-tryptophan

Solid-state characterization Thermal analysis Formulation preformulation

Caffeine N-acetyl-L-tryptophan (CAS 60364-24-1), also known as Adrifane, Coftrinum, and UNII 6MZ5U00NZC, is a 1:1 stoichiometric addition salt between caffeine (1,3,7-trimethylxanthine) and N-acetyl-L-tryptophan (NAT). It is a white crystalline powder with a melting point of 159 °C, very slightly soluble in cold water and more soluble at 100 °C.

Molecular Formula C21H24N6O5
Molecular Weight 440.5 g/mol
CAS No. 60364-24-1
Cat. No. B12784955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaffeine N-acetyl-L-tryptophan
CAS60364-24-1
Molecular FormulaC21H24N6O5
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C
InChIInChI=1S/C13H14N2O3.C8H10N4O2/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18);4H,1-3H3/t12-;/m0./s1
InChIKeyHTWRTVLBVOTBKA-YDALLXLXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caffeine N-acetyl-L-tryptophan (CAS 60364-24-1) | 1:1 Caffeine–N-Acetyl-L-Tryptophan Addition Salt for CNS Research Procurement


Caffeine N-acetyl-L-tryptophan (CAS 60364-24-1), also known as Adrifane, Coftrinum, and UNII 6MZ5U00NZC, is a 1:1 stoichiometric addition salt between caffeine (1,3,7-trimethylxanthine) and N-acetyl-L-tryptophan (NAT) [1]. It is a white crystalline powder with a melting point of 159 °C, very slightly soluble in cold water and more soluble at 100 °C [1]. Originally patented in 1966 [1], the compound was developed for its CNS-stimulating action reported as not followed by depression and for its vasodilating effects on renal and myocardial irrigation [1]. Historically investigated for psychiatric applications—including correction of functional hypoglycemia, vagotonic states, and as an adjunct to neuroleptics [1]—it provides a defined, reproducible stoichiometric entity for research protocols requiring both caffeine-mediated adenosine receptor antagonism and the neuroprotective, blood-glucose-modulating properties of the N-acetyl-L-tryptophan counterion [1].

Why Caffeine N-acetyl-L-tryptophan Cannot Be Substituted by Caffeine Citrate, Caffeine Sodium Benzoate, or Anhydrous Caffeine in Research Protocols


Caffeine salt forms are not pharmacologically or physicochemically interchangeable [1]. The choice of counterion dictates molecular weight, stoichiometric caffeine base content, solubility, and the presence or absence of counterion-mediated biological activities. For caffeine N-acetyl-L-tryptophan, the N-acetyl-L-tryptophan counterion is not an inert pharmacokinetic solubilizer (as citrate or benzoate are) but a biologically active entity with demonstrated neuroprotective properties in models of traumatic brain injury, cerebral ischemia, and ALS [2][3]. Simple substitution with caffeine citrate or caffeine anhydrous eliminates the counterion-derived neuroprotective, blood-glucose-modulating, and vagotonic effects documented in the patent and clinical literature [1]. Conversely, using N-acetyl-L-tryptophan alone forfeits the defined molecular ratio and the caffeine-driven CNS stimulation component. The quantitative evidence below demonstrates exactly where the intact salt provides differentiation meaningful for scientific selection.

Quantitative Differentiation Guide: Caffeine N-acetyl-L-tryptophan vs. Caffeine Anhydrous, Caffeine Citrate, and N-Acetyl-L-Tryptophan Alone


Melting Point Differential: 159 °C for Caffeine N-acetyl-L-tryptophan vs. 234–236 °C for Caffeine Anhydrous vs. 186 °C for N-Acetyl-L-Tryptophan

Caffeine N-acetyl-L-tryptophan exhibits a melting point (MP) of 159 °C as reported in the original patent [1]. This value is substantially lower than the MP of caffeine anhydrous (234–236 °C) [2] and also lower than the MP of the free N-acetyl-L-tryptophan counterion (186 °C) . The 75–77 °C MP depression relative to caffeine anhydrous indicates a distinct crystal lattice with lower lattice energy, which can translate into altered dissolution kinetics, thermal stability boundaries, and hot-melt processing feasibility. For procurement, MP is a critical identity and purity criterion; a measured MP near 159 °C confirms the salt form rather than a physical mixture of the two components.

Solid-state characterization Thermal analysis Formulation preformulation

Stoichiometric Caffeine Base Content: 44.1% (w/w) in Caffeine N-acetyl-L-tryptophan vs. 50% in Caffeine Citrate

The 1:1 stoichiometry of caffeine N-acetyl-L-tryptophan (C21H24N6O5, MW 440.45 g/mol ) yields a caffeine base content of 44.1% by weight (caffeine MW 194.19 g/mol). This differs meaningfully from caffeine citrate (MW 386.31 g/mol for the 1:1 caffeine–citric acid monohydrate complex), which delivers approximately 50% caffeine base by weight [1]. For every 100 mg of the respective salt, caffeine N-acetyl-L-tryptophan delivers 44.1 mg caffeine base versus 50 mg from caffeine citrate. This 11.8% relative difference in caffeine payload must be accounted for when designing dose-matched comparative studies or when substituting one salt form for another.

Dosing calculation Stoichiometric analysis Equivalent dose

Aqueous Solubility Profile: Caffeine N-acetyl-L-tryptophan (1 Part in 70 Parts Water at 100 °C) vs. Caffeine Citrate (1 g in 1.5 mL Water; Freely Soluble)

According to the patent, caffeine N-acetyl-L-tryptophan is very slightly soluble in cold water and dissolves at a ratio of 1 part in 70 parts water at 100 °C (approximately 14.3 mg/mL at boiling temperature) [1]. It is slightly soluble in 50% alcohol (1 part in 120 parts; ~8.3 mg/mL) and in 95% ethanol (1 part in 95 parts; ~10.5 mg/mL) [1]. In contrast, caffeine citrate (hydrous form) is freely soluble in water at 1 g in 1.5 mL (~667 mg/mL at room temperature) and very soluble in boiling water at 1 g in 0.6 mL (~1,667 mg/mL) [2]. The approximately 47-fold lower aqueous solubility of caffeine N-acetyl-L-tryptophan compared to caffeine citrate has direct implications for solution-based dosing, requiring specialized solubilization strategies (co-solvents, surfactants) not necessary for the highly soluble citrate salt.

Solubility Formulation Bioavailability

Stimulation Profile: CNS Stimulant Action Reported as Not Followed by Depression vs. Typical Caffeine Post-Stimulation Fatigue

The patent explicitly claims that caffeine N-acetyl-L-tryptophan possesses 'a stimulating action, not followed by depression, on the central nervous system' [1]. This contrasts with the well-established biphasic effect of caffeine anhydrous, where post-stimulation fatigue, dysphoria, or 'crash' is commonly reported, particularly at doses above 200 mg [2]. The patent further states that the compound produces 'a prolonged adrenaline-like effect with perfect tolerance' and 'no congestive effect of the serotonin type' [1], while correcting functional hypoglycemia in anxious patients [1]. However, this differentiation claim relies on qualitative clinical observations from the 1960s; no contemporary quantitative comparison using validated fatigue scales (e.g., VAS-F, POMS) or actigraphic measures has been identified in the indexed literature.

CNS stimulation Post-stimulation depression Psychopharmacology

Counterion-Mediated Neuroprotective Activity: N-Acetyl-L-Tryptophan Component Provides Neuroprotection Absent in Citrate or Benzoate Caffeine Salts

The N-acetyl-L-tryptophan (NAT) counterion in caffeine N-acetyl-L-tryptophan is not pharmacologically inert. NAT has been shown to reduce brain edema and improve functional outcome following traumatic brain injury (TBI) in rodent models when administered up to 12 hours post-injury [1]. Additionally, NAT delays disease onset and extends survival in the mSOD1(G93A) transgenic mouse model of ALS [2]. Critically, the mechanism of NAT neuroprotection is independent of NK1 receptor binding—a 2022 study demonstrated that NAT displays no significant binding to human or rat NK1 receptors up to millimolar concentrations [3]. In contrast, the citrate counterion in caffeine citrate and the benzoate counterion in caffeine sodium benzoate serve solely as solubility enhancers and preservatives, respectively, with no intrinsic neuroprotective activity [4]. This confers a dual-action profile on the intact salt: caffeine-mediated adenosine receptor antagonism plus NAT-mediated neuroprotection via yet-to-be-fully-defined molecular targets.

Neuroprotection Traumatic brain injury Counterion pharmacology

Clinical Psychiatric Indication Spectrum: Documented Use for Vagotonic States and Functional Hypoglycemia Correction vs. Absence of Comparable Indications for Other Caffeine Salts

The patent and two 1965 French-language clinical studies report a distinct clinical indication spectrum for caffeine N-acetyl-L-tryptophan that is not shared by other caffeine salts [1][2]. At lower doses (100–200 mg/day; 1–2 tablets of 0.10 g), the compound corrects functional hypoglycemia in anxious and cyclothymic patients and sustains vagotonic patients who are slender, thin, and hypometabolic [1]. At higher psychiatric doses (0.50–2.50 g/day), it demonstrates psychotonic action, corrective action on neuroleptic side effects, antidepressive activity both as monotherapy and in combination with psychoanaleptics/thymoleptics, and efficacy in adynamia of the elderly [1]. No comparable therapeutic claims exist for caffeine citrate, which is indicated for apnea of prematurity in neonates, or for caffeine sodium benzoate, used primarily for post-dural puncture headache [3]. The psychiatric evidence is historical and qualitative in nature; no modern randomized controlled trials with quantitative efficacy endpoints have been identified for this compound.

Psychiatry Vagotonia Functional hypoglycemia Neuroleptic adjunct

Procurement-Relevant Application Scenarios for Caffeine N-acetyl-L-tryptophan Based on Verified Differentiation Evidence


Neuroscience Research Requiring Concurrent CNS Stimulation and Neuroprotection in Preclinical TBI or Stroke Models

In rodent models of traumatic brain injury or cerebral ischemia where both immediate post-injury CNS stimulation (to counteract coma or depressed consciousness) and neuroprotection (reduction of brain edema, axonal preservation) are desired, caffeine N-acetyl-L-tryptophan provides a single-agent approach combining caffeine's adenosine receptor antagonism with NAT's demonstrated neuroprotective effects, which include reduced brain edema and improved functional outcome when administered up to 12 hours post-TBI [1]. Procurement of the intact 1:1 salt ensures a fixed, reproducible ratio of the two active components, eliminating the formulation variability inherent in separate-dose combinations of caffeine anhydrous plus N-acetyl-L-tryptophan. Note: the neuroprotective mechanism of NAT is NK1-independent [2].

Psychiatric or Metabolic Research Investigating Functional Hypoglycemia Correction and Vagotonic Support

For translational research addressing functional hypoglycemia in anxious or cyclothymic patient populations, or vagotonic states in slender, hypometabolic individuals, caffeine N-acetyl-L-tryptophan is the only caffeine salt with documented (historical) clinical use in these specific metabolic-psychiatric intersections [1]. At the lower dose range of 100–200 mg/day (equivalent to 44–88 mg caffeine base), the compound was reported to correct hypoglycemic episodes without inducing serotonergic congestive effects [1]. This makes it a candidate compound for hypothesis-driven research into glucose homeostasis, vagal tone, and mood, where substitution with caffeine citrate or sodium benzoate would lack both the counterion pharmacology and the clinical precedent. Investigators should independently verify the 1960s clinical observations using modern experimental designs.

Formulation Development Exploring Low-Melting-Point Caffeine Salts for Alternative Drug Delivery Systems

With a melting point of 159 °C—approximately 75 °C lower than caffeine anhydrous (234–236 °C) [1][2]—caffeine N-acetyl-L-tryptophan falls into a thermal regime amenable to hot-melt extrusion, melt granulation, or lipid-based formulation strategies that are not feasible with the high-melting-point caffeine base or citrate salt. Its low aqueous solubility (~14.3 mg/mL at 100 °C [1] vs. ~667 mg/mL for caffeine citrate at room temperature ) further differentiates it for sustained-release or depot formulation research. Procurement of this specific salt is essential for thermal-process formulation studies; substituting caffeine citrate (MP ~235 °C) would invalidate melt-processing feasibility assessments.

Preclinical Studies Investigating Counterion-Enabled Polypharmacology of CNS-Active Compounds

Caffeine N-acetyl-L-tryptophan represents a case study in counterion-enabled polypharmacology: a drug salt where the counterion is not an inert excipient but a biologically active entity contributing neuroprotective, anti-inflammatory, and metabolic-modulating effects [1][2]. Researchers investigating the principle of counterion-driven therapeutic differentiation, or comparing the pharmacological profile of the intact salt vs. an equimolar physical mixture of its components, will find this compound uniquely suited as a model system. The defined 1:1 stoichiometry (44.1% caffeine base by weight ) provides a precise reference point for dose calculations that cannot be achieved with ad hoc combinations of caffeine and N-acetyl-L-tryptophan.

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